molecular formula C11H15ClN2 B1389167 3-Phenethylamino-propionitrile hydrochloride CAS No. 73605-24-0

3-Phenethylamino-propionitrile hydrochloride

Cat. No.: B1389167
CAS No.: 73605-24-0
M. Wt: 210.7 g/mol
InChI Key: KMUXQFIYRBVDGI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 3-Phenethylamino-propionitrile hydrochloride (PEA-P HCL) is 2-Phenylethylamine (PEA) , an endogenous trace amine and monoamine releasing agent . PEA is thought to act as a neuromodulator in the central nervous system of mammals .

Mode of Action

PEA-P HCL has been investigated as a potential synthetic metabolic precursor of PEA . Unlike unsubstituted PEA, the N-substitution in PEA-P may allow it to avoid immediate metabolism by Monoamine Oxidase (MAO) enzymes . Enzymatic N-dealkylation may release PEA, thus allowing a more sustained elevated concentration of PEA to be achieved in vivo .

Biochemical Pathways

The administration of MAO-inhibiting antidepressant drugs results in marked increases in the concentrations of PEA . The enormous increase in concentrations of trace amines such as PEA and tryptamine may contribute in part to the therapeutic effectiveness of these drugs .

Pharmacokinetics

The N-substitution in PEA-P allows it to avoid immediate metabolism by MAO enzymes . This property could potentially lead to a more sustained elevated concentration of PEA in the body . Detailed pharmacokinetic studies on pea-p as a prodrug of pea are still needed .

Result of Action

The result of PEA-P HCL’s action is a more sustained elevated concentration of PEA in the body . This could potentially lead to enhanced neuromodulation in the central nervous system . More research is needed to fully understand the molecular and cellular effects of pea-p hcl’s action .

Biochemical Analysis

Biochemical Properties

3-Phenethylamino-propionitrile hydrochloride plays a significant role in biochemical reactions due to its interaction with enzymes and proteins. It has been investigated as a potential synthetic metabolic precursor of 2-Phenylethylamine, which is an endogenous trace amine and monoamine releasing agent . The N-substitution in this compound allows it to avoid immediate metabolism by monoamine oxidase enzymes, and enzymatic N-dealkylation may release 2-Phenylethylamine, thus allowing a more sustained elevated concentration of 2-Phenylethylamine to be achieved in vivo .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to act as a synthetic metabolic precursor of 2-Phenylethylamine suggests that it may have a role in modulating neurotransmitter levels and influencing neuronal activity . Additionally, it may impact other cell types by altering metabolic pathways and gene expression profiles.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s N-substitution allows it to avoid immediate metabolism by monoamine oxidase enzymes, and enzymatic N-dealkylation may release 2-Phenylethylamine . This process results in a more sustained elevated concentration of 2-Phenylethylamine, which can influence various biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the main effects of this compound last for 2-3 hours, with some residual stimulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects have been observed at dosages ranging from 150mg to 250mg, with common dosages ranging from 300mg to 500mg . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of careful dosage management in research settings.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s role as a synthetic metabolic precursor of 2-Phenylethylamine suggests that it may influence metabolic flux and metabolite levels . The N-substitution in this compound allows it to avoid immediate metabolism by monoamine oxidase enzymes, resulting in a more sustained elevated concentration of 2-Phenylethylamine .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s ability to act as a synthetic metabolic precursor of 2-Phenylethylamine suggests that it may be transported and distributed in a manner similar to other monoamine releasing agents . This includes its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound’s ability to act as a synthetic metabolic precursor of 2-Phenylethylamine suggests that it may be directed to specific compartments or organelles within the cell . This localization can impact its activity and function, influencing various biochemical pathways and cellular processes.

Preparation Methods

The synthesis of 3-Phenethylamino-propionitrile hydrochloride involves the reaction of phenethylamine with acrylonitrile under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

3-Phenethylamino-propionitrile hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions include various derivatives of phenethylamine and substituted nitriles.

Scientific Research Applications

Comparison with Similar Compounds

3-Phenethylamino-propionitrile hydrochloride is similar to other compounds such as 2-Phenylethylamine and its derivatives. its unique N-substitution allows it to avoid rapid metabolism by monoamine oxidase enzymes, making it a more effective prodrug for elevating 2-Phenylethylamine levels . Other similar compounds include:

This uniqueness makes this compound a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(2-phenylethylamino)propanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c12-8-4-9-13-10-7-11-5-2-1-3-6-11;/h1-3,5-6,13H,4,7,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUXQFIYRBVDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCCC#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501342604
Record name 3-[(2-Phenylethyl)amino]propanenitrile hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73605-24-0
Record name 3-[(2-Phenylethyl)amino]propanenitrile hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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